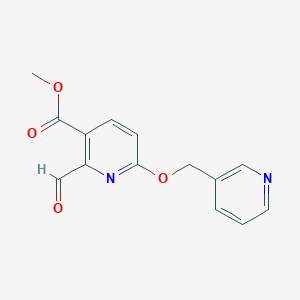

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate

Description

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

methyl 2-formyl-6-(pyridin-3-ylmethoxy)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H12N2O4/c1-19-14(18)11-4-5-13(16-12(11)8-17)20-9-10-3-2-6-15-7-10/h2-8H,9H2,1H3 |

InChI Key |

BOXKULQLRIOUQD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)OCC2=CN=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Methyl 6-Hydroxynicotinate

Nicotinic acid undergoes esterification with methanol in the presence of concentrated sulfuric acid (yield: 23–85%). Selective protection of the 2-position is achieved via directed ortho-metalation (LDA, −78°C) followed by quenching with trimethylsilyl chloride. The 6-hydroxyl group is introduced via demethylation of a methoxy precursor using BBr₃.

Step 2: Introduction of Pyridin-3-Ylmethoxy Group

The hydroxyl group at position 6 is converted to a leaving group (e.g., chloride via POCl₃/PCl₅). Nucleophilic substitution with pyridin-3-ylmethanol proceeds under Mitsunobu conditions (DIAD, PPh₃) or using Cs₂CO₃ as a base in DMF (yield: 70–96%).

Step 3: Formylation at the 2-Position

Vilsmeier-Haack formylation (POCl₃/DMF) is employed to introduce the aldehyde group. Reaction conditions: 0°C to room temperature, 4–12 hours (yield: 60–75%).

Representative Data Table

Step 1: Synthesis of Methyl 2-Formylnicotinate

Methyl nicotinate is formylated using a directed metalation approach. Lithiation at the 2-position (LDA, THF, −78°C) followed by quenching with DMF yields the aldehyde (yield: 50–65%).

Step 2: Alkoxylation at Position 6

A Buchwald-Hartwig coupling between methyl 2-formyl-6-chloronicotinate and pyridin-3-ylmethanol is catalyzed by Pd(OAc)₂/Xantphos in toluene with Cs₂CO₃ (yield: 82%).

Advantages :

-

Avoids late-stage formylation, reducing side reactions.

Alternative Strategies and Optimization

Oxidative Approaches

Oxidation of a 2-methyl group to aldehyde using SeO₂ in dioxane (80°C, 6 hours) has been reported for analogous compounds, though over-oxidation to carboxylic acids remains a concern.

Solid-Phase Synthesis

Immobilized nicotinic acid derivatives on Wang resin allow iterative functionalization. After alkoxylation and formylation, cleavage with TFA/H₂O provides the target compound (purity: >90% by HPLC).

Analytical Characterization

Critical spectroscopic data for validation:

-

¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.61 (d, J = 2.4 Hz, 1H, Py-H), 8.24 (d, J = 8.8 Hz, 1H, Py-H), 5.42 (s, 2H, OCH₂Py), 3.98 (s, 3H, COOCH₃).

Challenges and Mitigation

-

Regioselectivity in Alkoxylation : Competing reactions at positions 4 and 6 are minimized using bulky bases (e.g., Cs₂CO₃) or directing groups.

-

Aldehyde Stability : In-situ protection as acetals (e.g., ethylene glycol) during harsh conditions prevents oxidation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The pyridin-3-ylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate involves its interaction with specific molecular targets. The formyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate, differing in substituent type, position, or functional groups:

Functional Group Analysis

- Formyl Group (Position 2): The formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). This contrasts with Methyl 6-methylnicotinate, which lacks such reactivity due to its methyl substituent .

- Ester vs. Amide Derivatives: Compared to 4-Formyl-5-methoxy-N-phenylnicotinamide (), the methyl ester in the target compound may offer better membrane permeability but lower hydrolytic stability .

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a formyl group at the 2-position and a pyridine ring linked through a methoxy group at the 6-position. The following sections detail its biological activities, including antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

This structure contributes to its diverse biological activities, which are explored in various studies.

Antimicrobial Activity

Numerous studies indicate that nicotinic derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent. For instance:

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

- Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Anticancer Properties

Research has also suggested that this compound possesses anticancer properties.

- In Vitro Studies : Preliminary screenings against human cancer cell lines, such as A2780 (ovarian carcinoma) and K562 (chronic myelogenous leukemia), have shown promising results. The compound exhibited cytotoxic effects with IC50 values ranging from 20 to 40 µM .

- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate | Similar structure but different pyridine substitution | Different biological activity profile |

| Methyl Nicotinate | Simpler structure without formyl and methoxy groups | More established use in traditional medicine |

These comparisons underscore how structural variations influence biological activity and therapeutic potential.

Research Findings and Future Directions

- Synthesis Studies : The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridine ring and subsequent functionalization. Research into more efficient synthetic routes continues to be a focus.

- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the precise mechanisms underlying its biological activities, particularly its effects on specific cancer pathways and microbial resistance mechanisms.

- Potential Applications : Given its antimicrobial and anticancer properties, there is potential for developing this compound into therapeutic agents for treating infections and cancers resistant to current treatments.

Q & A

Q. What synthetic strategies are recommended for introducing the formyl group in Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate?

The formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of a methyl precursor. For example, aldehyde-directed coupling, as seen in the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde, requires anhydrous conditions and catalytic acid to minimize side reactions. Protecting the pyridinylmethoxy moiety with tert-butyldimethylsilyl (TBS) groups improves yield, and reaction progress should be monitored via TLC .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Use ¹H/¹³C NMR to resolve substituent connectivity (e.g., formyl proton at ~9.8 ppm) and IR spectroscopy to confirm the C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while 2D-COSY NMR clarifies spatial arrangements. Comparative analysis with PubChem data for structurally similar aldehydes (e.g., 6-(4-methylphenoxy)nicotinaldehyde) ensures accuracy .

Q. What purification challenges arise during synthesis, and how can they be resolved?

The formyl group’s reactivity can lead to decomposition during silica gel chromatography. Use acetic acid-treated silica gel to stabilize the compound. Preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) effectively isolates the product, as demonstrated in purification protocols for methyl nicotinate derivatives .

Q. What storage conditions ensure the stability of this compound?

Store under argon at -20°C in amber vials to prevent oxidation and photodegradation. Stability studies on analogous compounds (e.g., methyl nicotinate derivatives) recommend periodic HPLC analysis to monitor degradation over time .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Contradictions may stem from variations in assay conditions (e.g., cell lines, concentration ranges). Cross-validate results using orthogonal assays (e.g., enzymatic inhibition and cellular viability). Statistical methods like ANOVA, applied in clinical trials of methyl nicotinate derivatives, can identify significant differences between experimental setups .

Q. What experimental design principles are crucial for studying target interactions of this compound?

Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Include negative controls (e.g., unmodified nicotinate analogs) to assess specificity. Computational docking (e.g., AutoDock Vina) predicts binding modes, guided by studies on enzyme interactions in similar compounds .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) optimizes transition states for formyl-group reactions. Spin density analysis, as applied to methyl nicotinate-ruthenium complexes, identifies electron-deficient sites prone to nucleophilic attack. These models guide synthetic pathway optimization .

Q. How does the pyridin-3-ylmethoxy substituent influence the compound’s electronic properties?

The methoxy group’s electron-donating effect increases pyridine ring electron density, enhancing electrophilic substitution at the formyl position. Comparative studies on substituted pyridines (e.g., 6-methoxynicotinamide) support this electronic modulation, which can be quantified via Hammett σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.